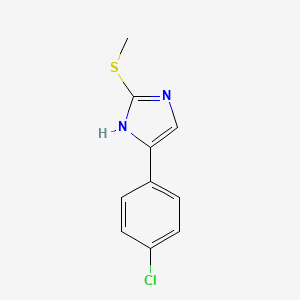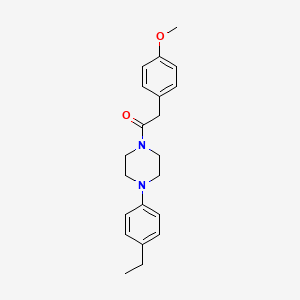
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as N-ethyl-4-(4-methoxyphenyl)-2-piperazinone or ETH-LAD. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Pharmacological Activity for Pain Management A study by Díaz et al. (2020) focused on the synthesis and pharmacological activity of pyrazoles, including compounds similar to 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, leading to the identification of a clinical candidate for pain treatment. This compound demonstrated outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models (Díaz et al., 2020).
Antipsychotic Profile Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, including compounds related to the specified chemical. These derivatives showed significant anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotics. Among the synthesized derivatives, specific compounds exhibited an impressive antipsychotic profile with minimal side effects, supported by docking studies with the human dopamine D2 receptor (Bhosale et al., 2014).
Antimicrobial and Antifungal Applications Mermer et al. (2018) explored the synthesis, biological activity, and structure-activity relationship of novel conazole analogues containing a piperazine nucleus, targeting antifungal applications. The synthesized compounds showed promising antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, validated through molecular docking, highlighting their potential in addressing microbial infections (Mermer et al., 2018).
Biochemical Properties and Reactivity Onawole et al. (2017) conducted a computational assessment on arylpiperazine-based drugs, focusing on their biochemical properties, vibrational assignments, and reactivity towards the human GABA receptor. The study provided insights into the molecular docking mechanism and reactivity properties of these compounds, indicating their potential pharmaceutical applications (Onawole et al., 2017).
Synthesis and Characterization Techniques Electrochemical synthesis methods for new substituted phenylpiperazines were developed by Nematollahi and Amani (2011), offering a facile and environmentally friendly approach to synthesizing phenylpiperazine derivatives. This method highlights the versatility and potential of electrochemical techniques in the synthesis of complex organic compounds (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
1-[4-(4-ethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)21(24)16-18-6-10-20(25-2)11-7-18/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNMBQBKXORGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)
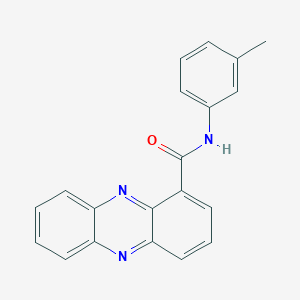
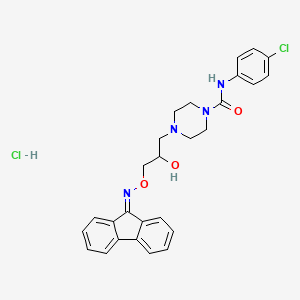
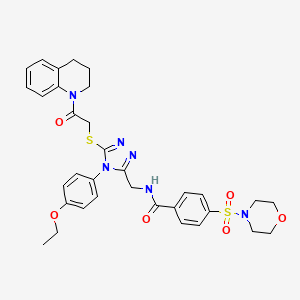
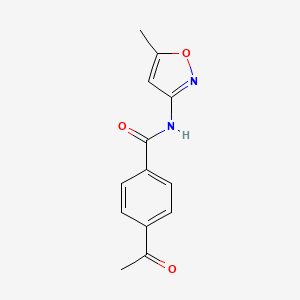
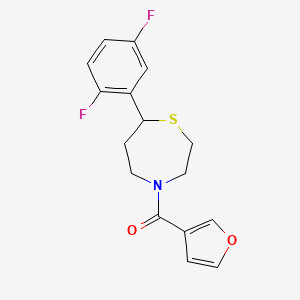
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

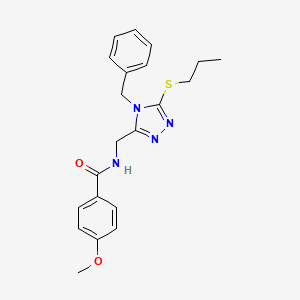
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)
